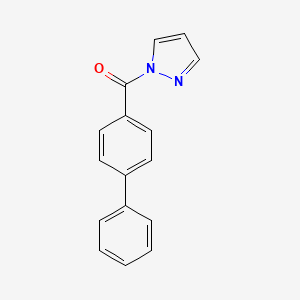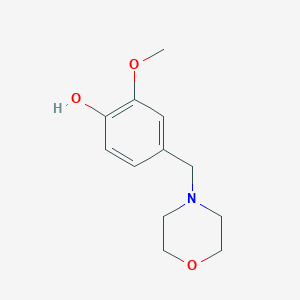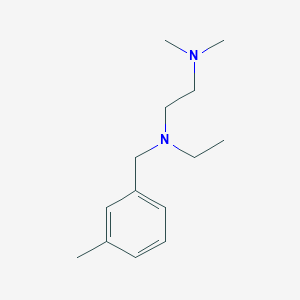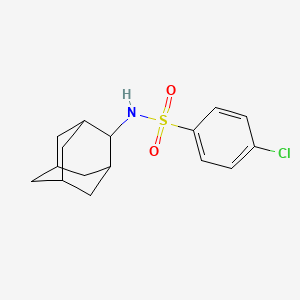![molecular formula C16H19N3S B5850163 N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPTU and is a thiourea derivative that has been shown to have a variety of biological effects. In
Aplicaciones Científicas De Investigación
DMPTU has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. DMPTU has also been shown to have neuroprotective effects and can improve cognitive function in animal models. In addition, DMPTU has been used as a starting point for the development of new drugs with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DMPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DMPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. DMPTU has also been shown to interact with certain receptors in the body, including the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects:
DMPTU has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of certain receptors in the body, and the inhibition of cancer cell growth. DMPTU has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, DMPTU has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMPTU is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function. DMPTU has also been shown to have anti-cancer properties, which can be useful in cancer research. However, one of the limitations of DMPTU is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DMPTU. One area of interest is the development of new drugs based on DMPTU that can be used to treat a variety of diseases. Another area of interest is the exploration of the mechanism of action of DMPTU, which is not fully understood. Finally, further studies are needed to determine the safety and potential toxicity of DMPTU, which will be important for its future use in scientific research.
Métodos De Síntesis
DMPTU can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a reducing agent. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a catalyst. These methods have been shown to be effective in producing DMPTU with high yields and purity.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-5-4-6-14(11-12)18-16(20)17-13-7-9-15(10-8-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIIXIGJJKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)




![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
